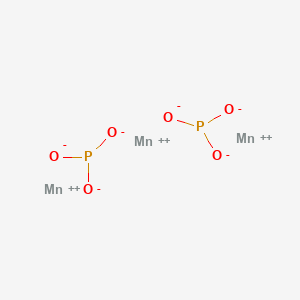
Manganese phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manganese phosphite is an inorganic compound composed of manganese and phosphite ions. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The compound typically exists in different oxidation states of manganese, such as manganese(II) phosphite and manganese(III) phosphite.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Manganese phosphite can be synthesized through several methods. One common approach involves the reaction of manganese(II) salts, such as manganese(II) sulfate, with phosphorous acid. The reaction is typically carried out in an aqueous solution under controlled temperature and pH conditions. Another method involves the comproportionation of permanganate and manganese(II) in phosphoric acid, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactions using manganese(II) salts and phosphorous acid. The process may include steps such as purification, crystallization, and drying to obtain the desired product. The reaction conditions, such as temperature, pressure, and concentration, are carefully controlled to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Manganese phosphite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation state of manganese and the presence of other reagents.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using strong oxidizing agents such as nitric acid or permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents like hydrogen gas or metal hydrides.
Substitution: Substitution reactions involve the replacement of phosphite ions with other ligands or anions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield manganese(III) or manganese(IV) compounds, while reduction reactions may produce manganese(II) compounds .
Applications De Recherche Scientifique
Manganese phosphite has a wide range of scientific research applications due to its unique chemical properties. Some of the notable applications include:
Chemistry: this compound is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: In biological research, this compound is studied for its potential role in enzyme activity and cellular processes.
Medicine: this compound is explored for its potential therapeutic applications, including its use as an imaging agent in medical diagnostics.
Industry: In industrial applications, this compound is used in the production of coatings, ceramics, and electronic materials.
Mécanisme D'action
The mechanism of action of manganese phosphite involves its interaction with molecular targets and pathways in various chemical and biological systems. In catalytic reactions, this compound acts as an electron donor or acceptor, facilitating the transfer of electrons and promoting the desired chemical transformations . In biological systems, this compound may interact with enzymes and proteins, influencing their activity and function. The compound’s ability to undergo redox reactions allows it to participate in cellular processes and modulate oxidative stress .
Comparaison Avec Des Composés Similaires
Manganese phosphite can be compared with other similar compounds, such as manganese phosphate and manganese oxide. While all these compounds contain manganese, they differ in their chemical composition, structure, and properties.
Manganese Phosphate: Manganese phosphate is an inorganic compound with the formula MnPO4. It is commonly used in phosphate conversion coatings and as a catalyst in various chemical reactions.
Manganese Oxide: Manganese oxide (MnO) is another manganese-containing compound with different oxidation states. It is widely used in batteries, ceramics, and as a catalyst.
List of Similar Compounds
- Manganese phosphate (MnPO4)
- Manganese oxide (MnO)
- Manganese sulfate (MnSO4)
- Manganese chloride (MnCl2)
This compound stands out due to its unique ability to undergo multiple oxidation states and its potential applications in various fields. Its versatility and reactivity make it a valuable compound for scientific research and industrial applications.
Propriétés
Formule moléculaire |
Mn3O6P2 |
|---|---|
Poids moléculaire |
322.76 g/mol |
Nom IUPAC |
manganese(2+);diphosphite |
InChI |
InChI=1S/3Mn.2O3P/c;;;2*1-4(2)3/q3*+2;2*-3 |
Clé InChI |
GQYGRYMNLHLHNK-UHFFFAOYSA-N |
SMILES canonique |
[O-]P([O-])[O-].[O-]P([O-])[O-].[Mn+2].[Mn+2].[Mn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R,R)-1,1'-Bis[dinaphtho[1,2-D,1,2F][1,3,2]dioxaphosphepin-8-YL]ferrocene](/img/structure/B13805624.png)
![1,3-Propanediamine, N-[3-(hexadecyloxy)propyl]-](/img/structure/B13805630.png)
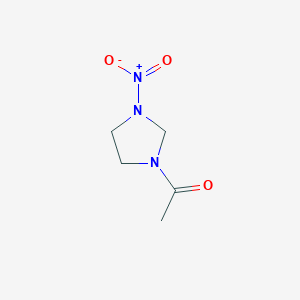
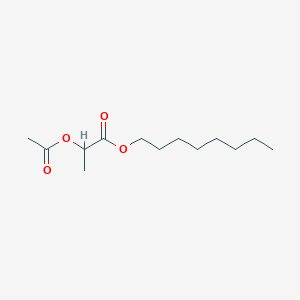

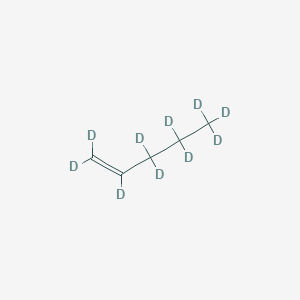
![(6aR,9R,10aR)-N-[(E,2S,3S)-1,3-dihydroxyoctadec-4-en-2-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B13805656.png)
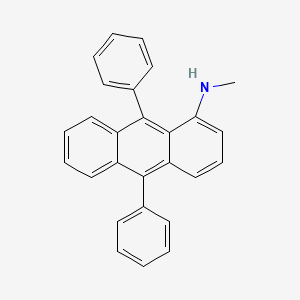
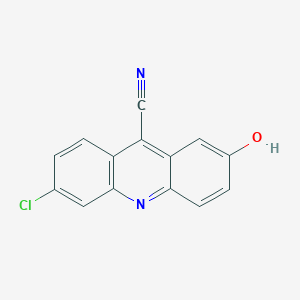
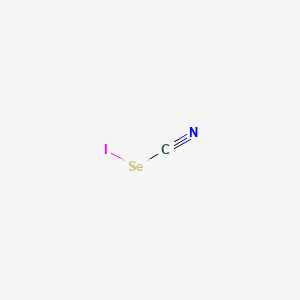
![2H-Pyrrol-2-one, 4-acetyl-1-(4-chlorophenyl)-5-(1,4-dioxaspiro[4.5]dec-8-yl)-1,5-dihydro-3-hydroxy-](/img/structure/B13805665.png)
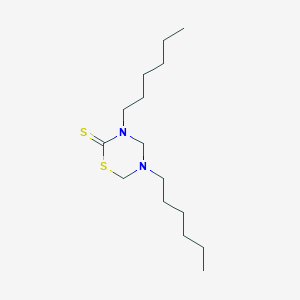
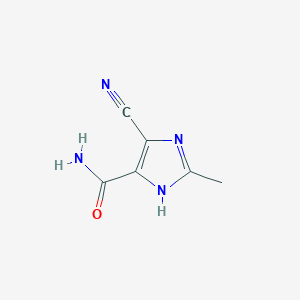
![methyl 9-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxynonanoate](/img/structure/B13805684.png)
